YX-2-107: A Targeted Approach to Overcoming Resistance in Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia
YX-2-107: A Targeted Approach to Overcoming Resistance in Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) is an aggressive hematologic malignancy characterized by the BCR-ABL1 fusion oncogene. While tyrosine kinase inhibitors (TKIs) have significantly improved outcomes, resistance remains a major clinical challenge, necessitating the development of novel therapeutic strategies. YX-2-107, a potent and selective proteolysis-targeting chimera (PROTAC), has emerged as a promising therapeutic agent. This technical guide provides an in-depth overview of the mechanism of action of YX-2-107 in Ph+ ALL, detailing its molecular interactions, cellular effects, and preclinical efficacy. The information presented herein is intended to support further research and development of this novel targeted therapy.
Core Mechanism of Action: Selective CDK6 Degradation
YX-2-107 is a bifunctional molecule designed to selectively induce the degradation of Cyclin-Dependent Kinase 6 (CDK6), a protein essential for the proliferation and survival of Ph+ ALL cells.[1][2][3] Unlike traditional kinase inhibitors that only block the enzymatic activity of their targets, YX-2-107 facilitates the complete removal of the CDK6 protein.[4][5][6] This is achieved through the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase to CDK6, leading to its ubiquitination and subsequent degradation by the proteasome.[2][5][6] Notably, YX-2-107 demonstrates remarkable selectivity for CDK6 over the closely related CDK4, which is also targeted by pan-CDK4/6 inhibitors like palbociclib.[1][4] This selectivity is advantageous as it may spare normal hematopoietic progenitors, which rely on both CDK4 and CDK6, potentially reducing hematological toxicities.[7]
The degradation of CDK6 by YX-2-107 has a dual anti-leukemic effect:
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Inhibition of Kinase-Dependent Functions: By eliminating CDK6, YX-2-107 prevents the phosphorylation of the Retinoblastoma (RB) protein.[1][8] This, in turn, halts the cell cycle at the G1-S transition, inhibiting leukemia cell proliferation.[1][8]
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Abrogation of Kinase-Independent Functions: Emerging evidence suggests that CDK6 possesses kinase-independent roles in transcriptional regulation that contribute to leukemogenesis.[4][5] By inducing its degradation, YX-2-107 can disrupt these non-canonical functions, offering a more comprehensive therapeutic effect than kinase inhibitors alone.[4][5]
Quantitative Efficacy Data
The preclinical efficacy of YX-2-107 has been demonstrated in various in vitro and in vivo models of Ph+ ALL. The following tables summarize the key quantitative data.
| Parameter | Value | Cell Line/Model | Reference |
| In Vitro CDK6 Degradation | |||
| IC50 | 4.4 nM | BV173 | [8][9] |
| In Vivo Pharmacokinetics | |||
| Maximum Concentration (Cmax) | 741 nM | C57BL/6j mice | [8][9] |
| Dosing | 10 mg/kg (single i.p.) | C57BL/6j mice | [8][9] |
Table 1: In Vitro and In Vivo Potency of YX-2-107
| Cell Line | Treatment | Effect | Reference |
| BV173 | 0, 1.6, 8, 40, 200, 1000 nM for 4 hours | Selective degradation of CDK6 | [7][8] |
| BV173 | 2000 nM for 48 hours | Inhibition of S phase entry | [7][8] |
| SUP-B15 | 2000 nM for 48 hours | Inhibition of S phase entry | [7][8] |
| BV173 | 2000 nM for 72 hours | Inhibition of RB phosphorylation and FOXM1 expression | [7][8] |
| SUP-B15 | 2000 nM for 72 hours | Inhibition of RB phosphorylation and FOXM1 expression | [7][8] |
| In Vivo Efficacy | |||
| Ph+ ALL Xenograft | 150 mg/kg (daily i.p. for 3 days) | Suppression of Ph+ ALL proliferation | [7][8] |
| TKI-resistant Primary Ph+ ALL Xenograft | Not specified | Marked suppression of leukemia burden, comparable or superior to palbociclib | [1][3] |
Table 2: Cellular and In Vivo Effects of YX-2-107 in Ph+ ALL Models
Signaling Pathways and Experimental Workflows
YX-2-107 Mechanism of Action Signaling Pathway
Caption: Mechanism of action of YX-2-107 in Ph+ ALL cells.
Experimental Workflow for YX-2-107 Evaluation
Caption: Experimental workflow for preclinical evaluation of YX-2-107.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of YX-2-107. For specific antibody concentrations, incubation times, and instrument settings, it is recommended to consult the primary literature.
Cell Culture
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Cell Lines: Ph+ ALL cell lines such as BV173 and SUP-B15 are commonly used.
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Culture Medium: RPMI-1640 or IMDM supplemented with 10-20% fetal bovine serum (FBS), penicillin-streptomycin, and L-glutamine.
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Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
Western Blotting
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Cell Lysis: After treatment with YX-2-107 or vehicle control, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Protein concentration is determined using a BCA assay.
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SDS-PAGE: Equal amounts of protein are separated on a polyacrylamide gel.
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Protein Transfer: Proteins are transferred to a PVDF membrane.
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Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
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Primary Antibody Incubation: The membrane is incubated with primary antibodies against CDK6, pRB, FOXM1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
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Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
Cell Cycle Analysis
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Cell Fixation: Following treatment, cells are harvested and fixed in cold 70% ethanol overnight at -20°C.
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Staining: Cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
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Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.
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Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.
In Vivo Xenograft Studies
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Animal Model: Immunocompromised mice (e.g., NOD/SCID/IL-2Rγnull or NRG-SGM3) are used.
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Cell Implantation: Ph+ ALL cells (cell lines or patient-derived) are injected intravenously or subcutaneously into the mice.
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Drug Administration: Once the leukemia is established, mice are treated with YX-2-107 or vehicle control via intraperitoneal (i.p.) injection or other appropriate routes.
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Monitoring: Leukemia progression is monitored by measuring tumor volume (for subcutaneous models) or by detecting leukemic cells in the peripheral blood, bone marrow, and spleen using flow cytometry or bioluminescence imaging.
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Endpoint: The study is terminated at a predetermined endpoint, and tissues are collected for further analysis (e.g., western blotting, immunohistochemistry).
Future Directions
The promising preclinical data for YX-2-107 in Ph+ ALL provides a strong rationale for its continued development. Future research should focus on:
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Combination Therapies: Investigating the synergistic effects of YX-2-107 with existing TKI therapies or other targeted agents to overcome resistance and improve treatment outcomes.
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Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to YX-2-107 treatment.
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Clinical Translation: Advancing YX-2-107 into clinical trials to evaluate its safety, tolerability, and efficacy in patients with relapsed or refractory Ph+ ALL.
References
- 1. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and -independent effects by CDK6-specific PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the CDK6 Dependence of Ph+ Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and -independent effects by CDK6-specific PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Targeting the CDK6 Dependence of Ph+ Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. YX-2-107 | CDK6 PROTAC | Probechem Biochemicals [probechem.com]
